molecular formula C12H11BrN2O B8667110 5-Bromo-N-(4-methoxyphenyl)pyridin-3-amine CAS No. 767342-22-3

5-Bromo-N-(4-methoxyphenyl)pyridin-3-amine

Cat. No. B8667110
Key on ui cas rn: 767342-22-3
M. Wt: 279.13 g/mol
InChI Key: VIYQQDUUKGARKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288421B2

Procedure details

A mixture of 3,5-dibromopyridine (1.5 g, 6.3 mmol), p-anisidine (0.94 g, 7.60 mmol), (R)-(+)-2,2′-bis(diphenyl-phosphino)-1,1′-binapthyl (0.16 g, 0.25 mmol) and sodium tert-butoxide (0.85 g, 8.86 mmol) in toluene (15 ml) is deoxygenated using argon before adding Pd2(dba)3 (0.116 g, 0.13 mmol) and heating the mixture at 70° C. for 16 hours. The mixture is diluted with diethyl ether, washed with brine, dried over Na2SO4 and concentrated. The residue is chromatographed on silicagel to afford the product; 1H NMR (400 MHz, CDCl3): δ 8.16 (d, J=2.42 Hz, 1H), 8.04 (d, J=1.82 Hz, 1H), 7.30 (m, 1H), 7.09 (m, 2H), 6.90 (m, 2H), 5.89 (s, 1H), 3.81 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
[Compound]
Name
(R)-(+)-2,2′-bis(diphenyl-phosphino)-1,1′-binapthyl
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C(OCC)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([NH:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[CH:7]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
0.94 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
(R)-(+)-2,2′-bis(diphenyl-phosphino)-1,1′-binapthyl
Quantity
0.16 g
Type
reactant
Smiles
Name
Quantity
0.85 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.116 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is deoxygenated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silicagel
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC=C(C1)NC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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